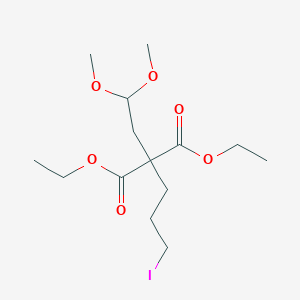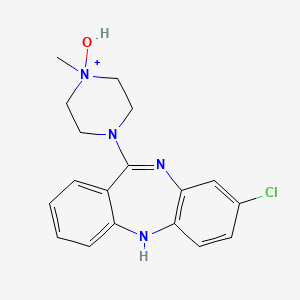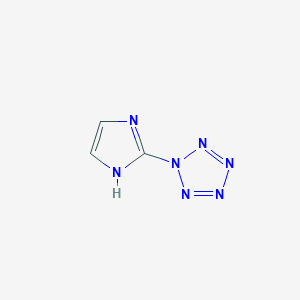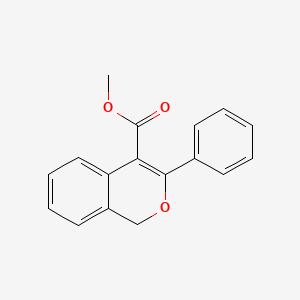
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by a benzopyran ring system with a phenyl group and a carboxylate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-phenyl-2H-chromen-4-one with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: Similar in structure but differ in biological activities.
Chromones: Share the benzopyran ring system but have different substituents.
Flavonoids: Natural compounds with a similar core structure but varying functional groups.
Uniqueness
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
677347-28-3 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 3-phenyl-1H-isochromene-4-carboxylate |
InChI |
InChI=1S/C17H14O3/c1-19-17(18)15-14-10-6-5-9-13(14)11-20-16(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clave InChI |
KMTXTVNRLFTWEB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OCC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


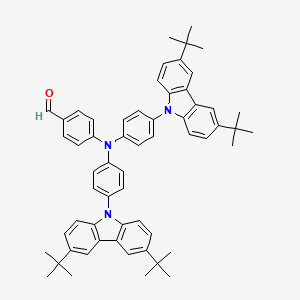
![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)


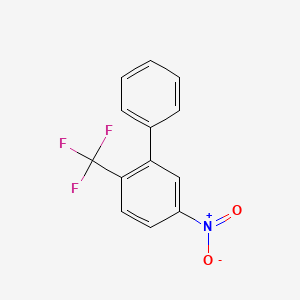
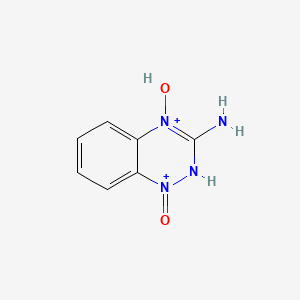
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
